molecular formula C23H23NO2 B5129551 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole

9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole

Cat. No. B5129551
M. Wt: 345.4 g/mol
InChI Key: SIFZSUZMPONGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the carbazole family. It is a potential candidate for the development of new drugs for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to modulate the expression of various genes and proteins involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels). This compound also has antioxidant properties and can protect cells from oxidative stress. In neurodegenerative diseases, this compound has been found to protect neurons from apoptosis, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole. One potential area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound in cancer and neurodegenerative diseases. Additionally, the combination of this compound with other drugs or therapies may improve its effectiveness in vivo. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole can be synthesized through a multistep process that involves the coupling of 3-methoxyphenol with 4-bromobutylamine, followed by cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anticancer agent, especially against breast, lung, and prostate cancer cells. This compound has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

9-[4-(3-methoxyphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-25-18-9-8-10-19(17-18)26-16-7-6-15-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-5,8-14,17H,6-7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFZSUZMPONGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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